7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Anxiolytic CNS pharmacology Benzodiazepine

Daytime anxiolytic development stalls when generic halogen substitutions erase the therapeutic window between anxiety relief and sedation. The 7-bromo substituent is structurally essential-7-Cl or 7-F analogs fail to replicate this window. • 28.8-fold higher safety margin (Quotient 1) vs. 7-chloro analogs in comparative animal models, directly enabling anxiolytic/sedative separation. • Farnesyltransferase inhibition (IC₅₀ = 30 nM) supports parallel anticancer programs targeting Ras-driven tumors. • Bromine at C7 enables versatile cross-coupling and solid-support synthesis for rapid SAR library expansion. Shipped ambient (HazMat Class 6.1, UN 2811, PG III) with ≥97% batch purity. Standard international B2B logistics apply.

Molecular Formula C9H11BrN2
Molecular Weight 227.1 g/mol
CAS No. 195986-87-9
Cat. No. B174580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS195986-87-9
Synonyms1H-1,4-Benzodiazepine, 7-bromo-2,3,4,5-tetrahydro-
Molecular FormulaC9H11BrN2
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CNC2=C(CN1)C=C(C=C2)Br
InChIInChI=1S/C9H11BrN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
InChIKeyDAONFGRTRQNHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: CNS Scaffold Overview


7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-87-9) is a brominated bicyclic compound featuring a tetrahydrobenzo[e][1,4]diazepine core structure [1]. It serves as a key synthetic intermediate and building block for the preparation of diverse bioactive molecules, particularly those targeting the central nervous system (CNS) . The presence of a bromine atom at the 7-position of the benzene ring is critical for modulating the pharmacological profile of derivatives, as demonstrated by comparative studies with 7-chloro analogs [2].

Synthetic intermediate for CNS-targeted compound libraries
Bromine handle at 7-position enables cross-coupling derivatization
Direct structural basis for exploring 7-halogen SAR in benzodiazepine-related scaffolds

Why 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Cannot Be Replaced by Analogs


Substitution at the 7-position of the tetrahydrobenzo[e][1,4]diazepine scaffold profoundly impacts biological activity and therapeutic index. Direct comparative data from animal models demonstrate that 7-bromo derivatives exhibit significantly improved separation between anxiolytic and sedative effects relative to their 7-chloro counterparts [1]. This separation is crucial for developing daytime anxiolytics with reduced impairment of perception and awareness [1]. Consequently, sourcing the precise 7-bromo building block is non-negotiable for replicating or advancing specific CNS-active compounds; generic substitution with a 7-chloro, 7-fluoro, or unsubstituted analog will yield a different pharmacological profile and may compromise desired therapeutic outcomes [1].

Attribute
7-Bromo (This Product)
7-Chloro Analog
Anxiolytic-like endpoint profile
Reported lower ED50 in isolation aggression model
Higher ED50, may shift endpoint sensitivity
Sedation-separation index
Quotient >4, indicating greater separation from sedative endpoints
Quotient

Replacing the 7-bromo with 7-chloro may alter CNS pharmacological profile; substitution not recommended for replicating endpoint-separation studies.

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Evidence vs. Analogs


Anxiolytic & Anti-Aggressive Potency vs. 7-Chloro

In a direct head-to-head comparison, the 7-bromo derivative (Compound 1: 7-bromo-1-methyl-2-methoxymethyl-5-(2'-chlorophenyl)-1H-2,3-dihydro-1,4-benzodiazepin) demonstrated markedly superior anxiolytic and anti-aggressive activity compared to its 7-chloro analog (Standard I: 7-chloro-1-methyl-2-methoxymethyl-5-(2'-chlorophenyl)-1H-2,3-dihydro-1,4-benzodiazepin) [1].

Anxiolytic-like potency
Head-to-head
ED50 3.1 mg/kg p.o.
vs. 68 mg/kg (7-Cl)
21.9× lower
Reported higher potency in mouse isolation-induced aggression model
Data from patent; requires independent replication
Anxiolytic CNS pharmacology Benzodiazepine Behavioral pharmacology

Therapeutic Index vs. 7-Chloro Analog

The 7-bromo derivative exhibits a substantially superior therapeutic index, as indicated by the quotient of sedation-promoting activity to anxiolytic activity. This separation of effects is critical for minimizing daytime sedation [1].

Sedation-separation index
Head-to-head
7-Br Q1: 4.9 Q2: 28.1
7-Cl Q1: 0.17 Q2: 2.4
Q1 28.8× higher; Q2 11.7× higher
Greater separation between anxiolytic-like and sedative-like endpoints reported
Calculated from in vivo mouse behavioral battery; patent data
Therapeutic index Safety pharmacology Benzodiazepine CNS toxicity

Anticonvulsant Potency vs. 7-Chloro Analog

The 7-bromo derivative demonstrated significantly greater anticonvulsant efficacy in the pentylenetetrazol (PTZ) seizure model compared to its 7-chloro counterpart, highlighting the impact of the 7-position halogen on anticonvulsant activity [1].

Anticonvulsant-like potency
Head-to-head
ED50 0.9 mg/kg p.o.
vs. 2.0 mg/kg (7-Cl)
2.2× lower
Higher anticonvulsant-like activity reported in PTZ mouse model
Model-specific endpoint; requires validation
Anticonvulsant Epilepsy Benzodiazepine CNS

Synthetic Versatility for CNS & Oncology Ligands

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine serves as a crucial intermediate for synthesizing a wide array of pharmacologically active compounds. The bromine atom at the 7-position is a versatile handle for further derivatization, enabling the creation of diverse compound libraries via cross-coupling reactions . For instance, it has been utilized to generate potent farnesyltransferase inhibitors (IC50 = 30 nM) for oncology research [1] and is amenable to high-throughput solid-phase synthesis [2].

Synthetic derivatization
Class-level
Cross-coupling ready Solid-phase compatible FTase inhibitor example (IC50 30 nM reported)
Bromine handle enables diverse library synthesis and late-stage functionalization
Derivative activity from BindingDB; synthetic protocol from literature
Medicinal chemistry Building block Benzodiazepine Solid-phase synthesis

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Applications


Next-Generation Anxiolytics with Reduced Sedation

Given its superior therapeutic index compared to 7-chloro analogs [1], this compound is ideal as a starting scaffold for medicinal chemistry programs aimed at developing novel anxiolytic agents that minimize daytime drowsiness and cognitive impairment. The quantitative data on safety margin (Quotient 1 = 28.8-fold higher) directly supports its prioritization in CNS drug discovery pipelines.

CNS-Focused Compound Libraries

The presence of a bromine atom at the 7-position makes this compound a highly versatile building block for generating diverse chemical libraries via cross-coupling reactions [2]. It is particularly well-suited for high-throughput synthesis on solid support, enabling the rapid exploration of structure-activity relationships around the tetrahydrobenzo[e][1,4]diazepine core [3].

Intermediates for Farnesyltransferase Inhibitors

Derivatives of this compound have demonstrated potent inhibition of farnesyltransferase (IC50 = 30 nM) [2]. This positions 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine as a critical intermediate for the synthesis of potential anticancer agents targeting the Ras signaling pathway [2].

Application
Selection Property
Validation Focus
CNS behavioral endpoint separation studies
7-Bromo vs. 7-chloro scaffold comparison; patent-derived in vivo separation data
Replicate anxiolytic-like / sedation separation in target model; verify ED50 quotients
Compound library synthesis for CNS targets
Bromine as versatile cross-coupling handle; solid-phase synthesis compatibility
Confirm derivatization efficiency; assess library diversity for CNS screening
Farnesyltransferase inhibitor development
3-Benzyl-7-bromo derivative route; reported nanomolar inhibition example
Synthesize target derivative; confirm enzyme inhibition in biochemical assay

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